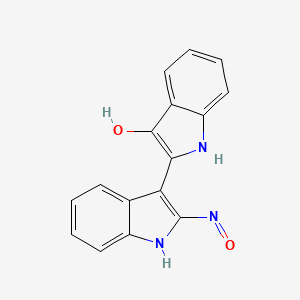

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime

Description

The compound 1,3-dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime is a substituted oxindole derivative characterized by a conjugated indole-oxindole system and an oxime functional group (-NOH) at the 2-position. Its molecular formula is C₁₆H₁₀N₄O₂ (calculated from structural analogs in and ), with a molecular weight of 290.28 g/mol . The compound’s antiaromatic 2H-indol-2-one core enables reactivity with π-substrates (e.g., styrene, thiophene) to form carbocation intermediates, which are critical in synthesizing spiro-oxindole derivatives .

Properties

CAS No. |

82349-15-3 |

|---|---|

Molecular Formula |

C16H11N3O2 |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

2-(2-nitroso-1H-indol-3-yl)-1H-indol-3-ol |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)19-21/h1-8,17-18,20H |

InChI Key |

ZRFSLJVBJSMYTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N=O)C3=C(C4=CC=CC=C4N3)O |

Origin of Product |

United States |

Biological Activity

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime (CID 135705571) is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime is C16H11N3O2. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H11N3O2 |

| SMILES | C1=CC=C2C(=C1)C(=C(N2)N=O)C3=C(C4=CC=CC=C4N3)O |

| InChI | InChI=1S/C16H11N3O2/c20... |

| InChIKey | ZRFSLJVBJSMYTG-UHFFFAOYSA-N |

Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one have been shown to inhibit cancer cell proliferation in various studies. A study by Wu et al. demonstrated that indole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime may also possess anti-inflammatory effects.

Case Studies

Several studies have focused on the biological activities of related indole compounds:

- Antitumor Study : A derivative of indole was tested against breast cancer cell lines and showed a significant reduction in cell viability (IC50 values < 10 µM) .

- Antiviral Activity : A related compound demonstrated over 50% inhibition of HSV replication at a concentration of 5 µM .

- Anti-inflammatory Research : An indole derivative was found to significantly decrease TNF-alpha levels in a murine model of inflammation, suggesting its potential therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Indole-Oxindole Core : The target compound shares a conjugated indole-oxindole system with indigo but differs in substituents. Indigo lacks the oxime group and is planar due to its bis-indole structure, enabling π-stacking in dyes .

- Reactivity: The oxime group in the target compound enhances nucleophilicity compared to non-oximated analogs like 3-(2-oxopropylidene)indolin-2-one . This facilitates coordination with metal ions (e.g., silicon in diorganosilicon complexes) for agrochemical applications .

- Bioactivity : Unlike 3,3-dimethylindolin-2-one (a simple lactam), the target compound’s conjugated system and oxime group mimic kinase inhibitor pharmacophores, as seen in nintedanib .

Key Observations:

- The target compound’s synthesis leverages the reactivity of the antiaromatic 2H-indol-2-one intermediate, enabling stepwise functionalization .

- Compared to indigo’s labor-intensive extraction, the target compound’s chemical synthesis offers higher reproducibility for industrial use .

- Nintedanib’s complexity results in lower yields, highlighting the efficiency of oxindole-based syntheses .

Pharmacological and Physicochemical Properties

Key Observations:

Preparation Methods

Aldol Condensation of Isatins with Indoxyl Derivatives

One of the most established routes to synthesize indirubin-type compounds, including the target 2-oxime derivative, is via aldol condensation between isatin and indoxyl anion generated in situ.

- Key Step : Lipase-catalyzed deacetylation of indoxyl acetate generates the indoxyl anion under anhydrous and anaerobic conditions.

- Reaction Conditions : The condensation is typically performed in tetrahydrofuran (THF) solvent.

- Yields : High yields reported for indirubin (76%), 6-bromoindirubin (82%), and 6-bromoindirubin-3′-oxime (78% in two steps), indicating the efficiency of this method.

This method is notable for its mild enzymatic catalysis and environmentally friendly conditions, avoiding harsh reagents.

Base-Assisted Cyclization and Oxidation of Cyanoketones

Another synthetic approach involves the base-assisted intramolecular cyclization of cyanoketone precursors followed by oxidation steps:

- Mechanism : The α-CH bond adjacent to the ketone is deprotonated by a base (e.g., KOH), forming an enolate intermediate that undergoes nucleophilic attack and cyclization.

- Oxidation : Dimethyl sulfoxide (DMSO) acts as an oxidant, facilitating the formation of the indolin-2-one core.

- Typical Procedure : Mixing the cyanoketone with KOH and DMSO at room temperature, followed by acidification with acetic acid to precipitate the product.

- Yields : Moderate to good yields (~77-79%) with purification by column chromatography or recrystallization.

This method is advantageous for its operational simplicity and scalability.

Condensation of Isatin with Indole Derivatives under Reflux

A classical synthetic route involves the condensation of isatin derivatives with indole or substituted indole compounds under reflux conditions:

- Solvent and Temperature : Reflux in appropriate solvents such as ethanol or acetic acid at temperatures around 110-115°C.

- Reaction Monitoring : Removal of by-products like acetone by distillation during the reaction improves yield and purity.

- Subsequent Steps : The crude product, often containing unreacted amines and acetone traces, can be further reacted or purified.

- Applications : This method is used for preparing intermediates for complex molecules like Sunitinib, indicating its robustness.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Aldol condensation (enzymatic) | Isatin + indoxyl acetate, lipase, THF | 76-82 | Mild, environmentally friendly | Requires enzyme and anaerobic conditions |

| Base-assisted cyclization | Cyanoketone + KOH + DMSO, room temp | 77-79 | Simple, scalable | Requires careful control of oxidation |

| Reflux condensation | Isatin + indole derivatives, reflux 110-115°C | Not specified | Robust, suitable for intermediates | High temperature, by-product removal needed |

| Metal-free cycloaddition | Nitrile oxides + alkynes, microwave or mild heating | High (related compounds) | Metal-free, regioselective | Indirect relevance, may need adaptation |

Q & A

Basic Question | Methodological Answer

- Catalytic Condensation : Use p-toluenesulfonic acid (p-TSA) as a catalyst for Knoevenagel-type condensations, achieving yields >90% under mild conditions (e.g., 80°C, 2–4 hours) .

- Solvent Optimization : Polar aprotic solvents like DMSO or DMF enhance reaction rates and product stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates tautomerically pure forms .

What safety precautions are necessary when handling this compound?

Basic Question | Methodological Answer

- Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Exposure Response : For oral exposure (H302), administer activated charcoal and seek medical attention immediately. Ensure proper ventilation to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

How can researchers resolve discrepancies in spectral data between batches?

Advanced Question | Methodological Answer

- Tautomerism Analysis : Use variable-temperature H NMR to detect equilibrium between enol-imine and keto-amine forms, which may cause shifting peaks .

- Crystallography : Single-crystal X-ray diffraction (e.g., for 3o and 3l derivatives) provides unambiguous structural confirmation .

- Batch Comparison : Cross-validate HPLC purity (>98%) and elemental analysis (e.g., C: 79.97% calc. vs. 79.93% exp.) to rule out impurities .

What strategies optimize synthesis for higher yields and selectivity?

Advanced Question | Methodological Answer

- Catalyst Screening : Replace p-TSA with Lewis acids (e.g., ZnCl) to enhance regioselectivity in indole coupling reactions .

- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining >90% yields .

- Substituent Effects : Electron-donating groups (e.g., methoxy) on indole rings stabilize intermediates, improving yields .

How can advanced characterization techniques validate tautomeric forms?

Advanced Question | Methodological Answer

- Solid-State NMR : Differentiate tautomers by analyzing N chemical shifts in crystalline vs. amorphous phases .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and align with experimental IR/NMR data .

- UV-Vis Spectroscopy : Monitor tautomeric equilibria in solution via absorbance shifts (e.g., λ 450–500 nm for enol-imine forms) .

What biological interactions are reported for this compound and its derivatives?

Advanced Question | Methodological Answer

- Kinase Inhibition : Derivatives like KY19382 (CHClNO) inhibit GSK-3β (IC = 10 nM) and CXXC5-DVL (IC = 19 nM), activating Wnt/β-catenin signaling .

- Cytotoxicity Screening : Assess in vitro toxicity against cancer lines (e.g., B16 melanoma) using MTT assays, noting IC values in the micromolar range .

- Metabolic Studies : Evaluate oral bioavailability in murine models by tracking plasma concentrations via LC-MS/MS .

What challenges arise in synthesizing and characterizing derivatives?

Advanced Question | Methodological Answer

- Steric Hindrance : Bulky substituents (e.g., ferrocenyl groups) reduce coupling efficiency; mitigate via Sonogashira or Suzuki-Miyaura cross-coupling .

- Regioselectivity : Use directing groups (e.g., bromo substituents) to control indole C3 vs. C2 functionalization .

- Stability Testing : Monitor hydrolytic degradation (e.g., oxime hydrolysis) under physiological pH using accelerated stability protocols .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.